molecular formula C18H18N4O4S B14953880 5-(2-methoxyphenyl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14953880
M. Wt: 386.4 g/mol
InChI Key: KBFUXBOPWUXOSL-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a sulfamoylphenylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and carboxylic acids under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A related compound with similar functional groups.

    4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in structure and function.

Uniqueness

5-(2-METHOXYPHENYL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-26-17-5-3-2-4-14(17)15-10-16(22-21-15)18(23)20-11-12-6-8-13(9-7-12)27(19,24)25/h2-10H,11H2,1H3,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

KBFUXBOPWUXOSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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